2-n-Octyltiofeno

Descripción general

Descripción

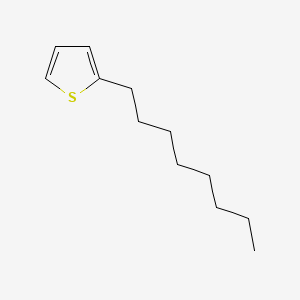

2-Octylthiophene (2-OT) is an organic compound classified as a thiophene. It is a colorless, flammable liquid with a slightly sweet odor. 2-OT is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals and other materials. It is also used in the manufacture of polymers, dyes, and agrochemicals. 2-OT has been studied for its potential use in biomedical applications, such as drug delivery, gene therapy, and tissue engineering.

Aplicaciones Científicas De Investigación

Química Medicinal

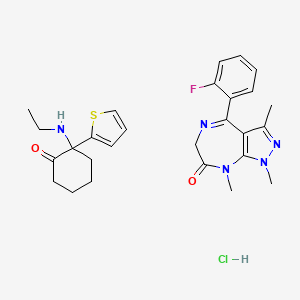

2-Octyltiofeno juega un papel significativo en la química medicinal debido a la importancia terapéutica de los derivados del tiofeno. Se utiliza en la síntesis de agentes antiateroscleróticos y se ha explorado su potencial para crear nuevos compuestos farmacológicos con una amplia gama de propiedades terapéuticas, incluyendo actividades antiinflamatorias, antipsicóticas y anticancerígenas {svg_1}.

Ciencia de Materiales

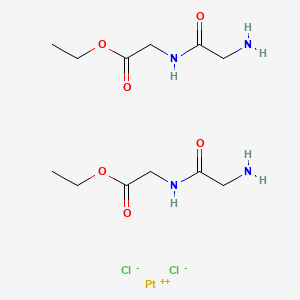

En la ciencia de materiales, 2-Octyltiofeno se utiliza en el desarrollo de células solares orgánicas. Sus derivados son clave en el diseño de moléculas pequeñas π-conjugadas de banda estrecha para materiales donantes en células solares orgánicas procesadas en solución, contribuyendo a los avances en tecnologías de energía renovable {svg_2}.

Síntesis Orgánica

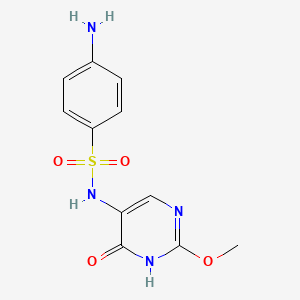

El compuesto encuentra aplicaciones en la síntesis orgánica, particularmente en la creación de polímeros conjugados basados en tiofeno con regioregularidad. Estos polímeros son esenciales para dispositivos electrónicos y optoelectrónicos, con 2-Octyltiofeno actuando como un bloque de construcción para politiofenos regioregulares funcionalizados {svg_3}.

Química de Polímeros

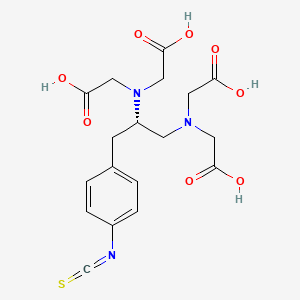

2-Octyltiofeno es instrumental en la química de polímeros para sintetizar politiofenos, que se utilizan en aplicaciones conductoras y optoelectrónicas. El desarrollo de estos polímeros ha sido reconocido con premios prestigiosos, destacando su importancia en los avances científicos {svg_4}.

Ciencia Ambiental

En la ciencia ambiental, los nanomateriales de carbono modificados con 2-Octyltiofeno se utilizan para capas de contacto sólido en electrodos selectivos de iones. Estos electrodos son cruciales para mediciones in situ de alta resolución en sistemas de agua dulce, ayudando en el estudio de procesos biogeoquímicos {svg_5}.

Química Analítica

El compuesto es relevante en química analítica, donde se utiliza para espectrometría de masas y cromatografía de gases. Ayuda en la identificación y cuantificación de varias sustancias, jugando un papel vital en los procedimientos analíticos {svg_6}.

Bioquímica

2-Octyltiofeno contribuye a la bioquímica al ser un precursor en la síntesis de compuestos con actividad biológica. Se utiliza en el desarrollo de agentes anticancerígenos y como agente complejante de metales, demostrando su versatilidad en la investigación bioquímica {svg_7}.

Farmacéutica

En la industria farmacéutica, 2-Octyltiofeno se incorpora a los principios activos farmacéuticos (API). Sus derivados se encuentran en varios medicamentos disponibles comercialmente, mostrando su importancia en el desarrollo y la terapia de medicamentos {svg_8}.

Direcciones Futuras

2-Octylthiophene has attracted attention due to its potential as a semiconducting material, especially in polymeric solar cells. A new group of carbon nanomaterials modified with poly(3-octylthiophene-2,5-diyl) for solid-contact layers in ion-selective electrodes has been obtained . This modification greatly improved the hydrophobicity of the materials .

Análisis Bioquímico

Biochemical Properties

2-Octylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of anti-atherosclerotic agents . It interacts with various enzymes and proteins, influencing their activity. For instance, 2-Octylthiophene has been shown to act as a metal complexing agent, which can affect the function of metalloproteins and enzymes that require metal cofactors . The nature of these interactions often involves the binding of 2-Octylthiophene to the active sites of these biomolecules, altering their conformation and activity.

Cellular Effects

The effects of 2-Octylthiophene on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Octylthiophene can modulate the activity of various signaling molecules, leading to changes in cellular responses . For example, it may affect the expression of genes involved in lipid metabolism, thereby influencing cellular lipid levels and overall metabolic flux.

Molecular Mechanism

At the molecular level, 2-Octylthiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with the sulfur atom in the thiophene ring, which can form coordination complexes with metal ions in the active sites of enzymes. Additionally, 2-Octylthiophene can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Octylthiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Octylthiophene remains relatively stable under controlled conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to 2-Octylthiophene can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Octylthiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-atherosclerotic activity . At higher doses, 2-Octylthiophene can become toxic, leading to adverse effects on cellular function and overall health . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

2-Octylthiophene is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, 2-Octylthiophene is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to lipid transport proteins can facilitate the distribution of 2-Octylthiophene to lipid-rich regions of the cell.

Subcellular Localization

The subcellular localization of 2-Octylthiophene is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 2-Octylthiophene may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes.

Propiedades

IUPAC Name |

2-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFWAJGKWIDXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236753 | |

| Record name | 2-n-Octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

880-36-4 | |

| Record name | 2-Octylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-n-Octylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-n-Octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-Octylthiophene influence its application in organic solar cells?

A1: 2-Octylthiophene often serves as a building block in more complex molecules used in organic solar cells. For example, it can act as a terminal donor unit in A-Ar-A and Ar(A-D)2 type small molecules, where it's attached to an acceptor unit like diketopyrrolopyrrole (DPP) []. This specific structure, with 2-Octylthiophene as the donor and DPP as the acceptor, has demonstrated improved photovoltaic performance compared to similar molecules with different donor units []. The alkyl chain in 2-Octylthiophene contributes to solubility and film-forming properties, which are crucial for solution-processed organic solar cells [].

Q2: Can the composition of a fuel impact the effectiveness of 2-Octylthiophene removal using extractive desulfurization?

A2: Yes, research indicates that the efficiency of 2-Octylthiophene removal via extractive desulfurization is significantly influenced by the specific composition of the fuel being treated []. Studies using N,N-dimethylformamide (DMF) as a solvent showed varying degrees of sulfur removal and yield depending on whether the fuel was straight run gas oil (SRGO), cracked gas oil (CGO), or a mixture of the two []. This difference in extraction performance highlights the importance of considering fuel composition when designing and optimizing desulfurization processes.

Q3: Are there any known analytical methods for detecting and quantifying 2-Octylthiophene?

A3: While the provided research papers don't delve into specific analytical methods for 2-Octylthiophene, techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze and quantify thiophene derivatives in various matrices.

Q4: Beyond organic solar cells, are there other applications where 2-Octylthiophene is being explored?

A5: While the provided abstracts primarily focus on 2-Octylthiophene in the context of organic electronics and material science, its use as a building block for modified electrodes has also been explored. For instance, researchers have investigated the electrochemical behavior of anthraquinones at electrodes modified with poly(2-octylthiophene-co-3,4-ethylenedioxythiophene) []. This suggests potential applications in areas like electrocatalysis and sensing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)